molecular formula C8H8F3NO B3289497 2-Ethoxy-4-(trifluoromethyl)pyridine CAS No. 858421-08-6

2-Ethoxy-4-(trifluoromethyl)pyridine

Cat. No.: B3289497
CAS No.: 858421-08-6
M. Wt: 191.15 g/mol
InChI Key: CERDCNUMTCLHAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. This compound is characterized by its ethoxy group at the 2-position and a trifluoromethyl group at the 4-position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates . The ethoxy group can be introduced through nucleophilic substitution reactions using ethoxide ions .

Industrial Production Methods: Industrial production of this compound often employs high-temperature vapor-phase reactions with transition metal catalysts such as iron fluoride.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Ethoxy-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-(trifluoromethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The ethoxy group can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 2-Methoxy-4-(trifluoromethyl)pyridine

Comparison: 2-Ethoxy-4-(trifluoromethyl)pyridine is unique due to the presence of the ethoxy group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the ethoxy group provides greater solubility in organic solvents compared to the fluoro or chloro analogs .

Properties

IUPAC Name

2-ethoxy-4-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-2-13-7-5-6(3-4-12-7)8(9,10)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERDCNUMTCLHAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-4-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-4-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-4-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-4-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-4-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-4-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.